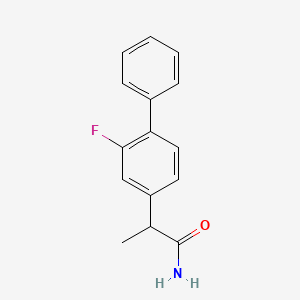
Flurbiprofen amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurbiprofen amide is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. This compound is synthesized by conjugating flurbiprofen with specific amine-containing molecules, resulting in compounds with potential therapeutic benefits, including anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurbiprofen amide can be synthesized by reacting flurbiprofen acid with various aromatic or aliphatic primary amines in the presence of 1,1-carbonyldiimidazole (CDI) in a basic medium using acetonitrile as a solvent . The reaction typically involves the formation of an amide bond between the carboxyl group of flurbiprofen and the amine group of the chosen amine.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Flurbiprofen amide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted flurbiprofen amides, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Flurbiprofen amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and as a prodrug to improve the pharmacokinetic profile of flurbiprofen
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Flurbiprofen amide exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which reduces the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever . Additionally, this compound may interact with other molecular targets and pathways, contributing to its anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen amide: Another NSAID amide derivative with similar anti-inflammatory properties.
Ketoprofen amide: Known for its analgesic and anti-inflammatory effects.
Naproxen amide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
Flurbiprofen amide is unique due to its specific molecular structure, which allows for targeted drug delivery and potentially reduced side effects compared to other NSAID amide derivatives. Its ability to form bioisosteres offers an avenue for optimizing its pharmacokinetics, bioavailability, and safety profile .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14FNO/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI Key |
MRGROCIVLXFMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


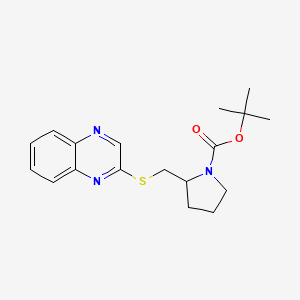
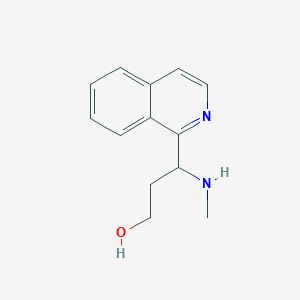
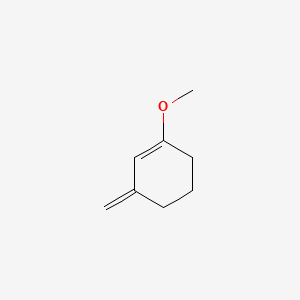


![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
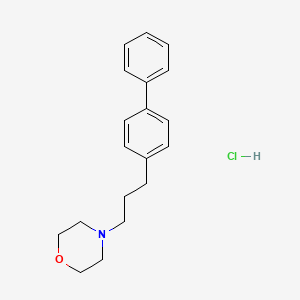
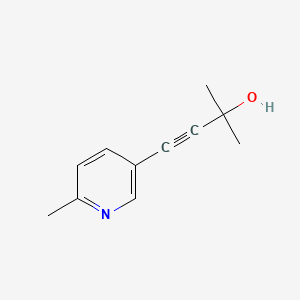
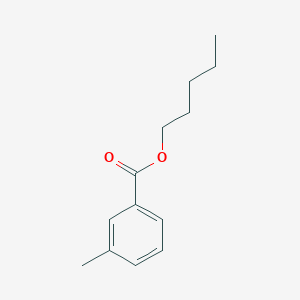

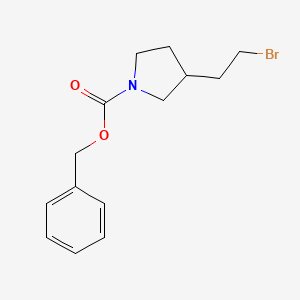


![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
